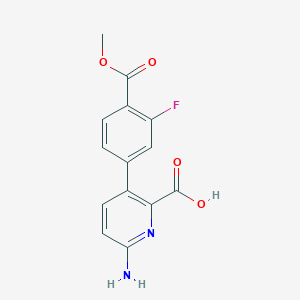
4-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, abbreviated as FMCN, is an organic compound with a molecular formula of C13H11FNO4. It is a white solid that is soluble in water, alcohol, and other organic solvents. FMCN is a member of the nicotinic acid family and is used in a variety of scientific research applications, including biochemical and physiological studies.
科学的研究の応用
FMCN is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the structure and function of enzymes in the nicotinamide adenine dinucleotide (NAD) pathway, as well as to investigate the effects of NAD on cell metabolism. FMCN has also been used to study the structure and activity of the nicotinic acid receptor, which is involved in the regulation of lipogenesis and glucose homeostasis. Additionally, FMCN has been used to study the effects of nicotinic acid on the expression of genes involved in lipid metabolism.
作用機序
FMCN acts as an agonist of the nicotinic acid receptor, which is involved in the regulation of lipogenesis and glucose homeostasis. Upon binding to the receptor, FMCN triggers a cascade of intracellular events, leading to the activation of various signaling molecules, including adenosine monophosphate (AMP)-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (PKB). These signaling molecules, in turn, regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and other metabolic pathways.
Biochemical and Physiological Effects
FMCN has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase insulin sensitivity, reduce triglyceride levels, and decrease body fat. Additionally, FMCN has been shown to reduce inflammation and oxidative stress, as well as to improve cognitive function.
実験室実験の利点と制限
The use of FMCN in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is straightforward. Additionally, FMCN is soluble in a variety of solvents, making it easy to use in experiments. However, there are several limitations to the use of FMCN in laboratory experiments. It is not very stable, and its solubility can vary depending on the temperature and pH of the solution. Additionally, FMCN is toxic and should be handled with caution.
将来の方向性
The use of FMCN in scientific research has the potential to shed light on a variety of biological processes. In the future, it could be used to study the effects of nicotinic acid on gene expression, as well as the role of the nicotinic acid receptor in the regulation of metabolic pathways. Additionally, FMCN could be used to investigate the role of NAD in cell metabolism and the structure and function of enzymes in the NAD pathway. Finally, FMCN could be used to study the effects of nicotinic acid on cognitive function and inflammation.
合成法
FMCN is synthesized through a three-step process. The first step involves the reaction of 4-fluoro-3-methoxybenzaldehyde with sodium nitrite in aqueous acetic acid to form 4-fluoro-3-methoxybenzoyl nitrite. The second step involves the reaction of 4-fluoro-3-methoxybenzoyl nitrite with ethyl acetoacetate in the presence of sodium ethoxide to form FMCN. The third step involves the hydrolysis of FMCN with aqueous sodium hydroxide to form 4-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid.
特性
IUPAC Name |
4-(4-fluoro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-6-8(2-3-12(10)15)9-4-5-16-7-11(9)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJLHZZHINFVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692720 |
Source


|
| Record name | 4-[4-Fluoro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid | |
CAS RN |
1261895-06-0 |
Source


|
| Record name | 4-[4-Fluoro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














